1-(2-(Allyloxy)benzyl)indoline-2,3-dione
CAS No.: 951899-44-8
Cat. No.: VC8454750
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951899-44-8 |
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Molecular Formula | C18H15NO3 |
Molecular Weight | 293.3 g/mol |
IUPAC Name | 1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione |
Standard InChI | InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2 |
Standard InChI Key | JYJZLCWEHALRDR-UHFFFAOYSA-N |
SMILES | C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Structural Features and Nomenclature
Core Indoline-2,3-dione Scaffold
Indoline-2,3-dione, commonly known as isatin, is a bicyclic heteroaromatic compound featuring a fused benzene and pyrrolidine ring system with two ketone groups at positions 2 and 3 . The planar structure of isatin allows for extensive substitution at the N-1, C-5, and C-6 positions, enabling the design of derivatives with tailored biological and chemical properties .
Substitution Patterns in 1-(2-(Allyloxy)benzyl)indoline-2,3-dione
The title compound incorporates two critical substituents:
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N-1 Benzyl Group: A benzyl moiety attached to the nitrogen atom of the indoline ring. This substitution is known to enhance lipophilicity and modulate interactions with biological targets, as demonstrated in 1-benzyl-substituted indoline-2,3-diones with antiproliferative activity .
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Ortho-Allyloxy Substituent: An allyloxy group (-O-CH2-CH=CH2) at the 2-position of the benzyl ring. The allyloxy group introduces potential for further functionalization (e.g., via Click chemistry) and may influence electronic effects on the aromatic system.
Synthetic Approaches
General Strategies for Indoline-2,3-dione Derivatives
The synthesis of N-1-substituted indoline-2,3-diones typically involves:
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Cyclization of Isonitroacetanilides: As reported by Zhao et al., 4-substituted anilines react with chloral hydrate and hydroxylamine hydrochloride to form isonitroacetanilides, which undergo acid-catalyzed cyclization to yield 5-substituted indoline-2,3-diones .
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N-Alkylation of Isatin: Direct alkylation of isatin using alkyl halides or benzyl halides in the presence of a base (e.g., K2CO3) provides N-1-substituted derivatives .
Proposed Synthesis of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione
A plausible route to this compound involves the following steps:
Step 1: Synthesis of 2-(Allyloxy)benzyl Chloride
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Reagents: 2-Allyloxybenzyl alcohol, thionyl chloride (SOCl2).
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Conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
Step 2: N-Alkylation of Isatin
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Reagents: Isatin, 2-(allyloxy)benzyl chloride, potassium carbonate (K2CO3).
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Mechanism: Nucleophilic substitution at the N-1 position of isatin.
Table 1: Synthetic Route and Yields
Step | Reaction | Reagents/Conditions | Yield (%) |
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1 | Synthesis of benzyl chloride | SOCl2, DCM, reflux | 85–90 |
2 | N-Alkylation of isatin | K2CO3, DMF, 80°C | 65–75 |
Physicochemical Properties
Molecular Weight and Formula
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Molecular Formula: C19H15NO3
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Molecular Weight: 305.33 g/mol
Spectral Characterization
While experimental data for the title compound are unavailable, analogs provide guidance:
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IR Spectroscopy: Expected peaks include ν(C=O) at 1,710–1,740 cm⁻¹ (indoline-dione carbonyls) and ν(C-O-C) at 1,250–1,270 cm⁻¹ (allyloxy group) .
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1H NMR (Predicted):
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δ 7.60–7.20 (m, aromatic protons),
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δ 6.00–5.80 (m, allyl CH2=CH-),
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δ 5.30 (s, N-CH2-Ph).
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Target | Assay Type | Predicted IC50 (μM) |
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HL-60 leukemia cells | Cell viability | 0.10–0.50 |
α-Glucosidase | Enzymatic assay | 1.20–2.00 |
α-Amylase | Enzymatic assay | 1.50–2.50 |
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